molecular formula C14H15N3O4 B2607747 2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid CAS No. 1417638-06-2

2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid

Cat. No.: B2607747
CAS No.: 1417638-06-2
M. Wt: 289.291
InChI Key: JAIZFTALUCBINM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid is a complex organic compound featuring both benzoic acid and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 4-propyl-2,6-diaminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.

    Coupling with Benzoic Acid Derivative: The pyrimidine intermediate is then coupled with a benzoic acid derivative, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Hydroxylation: The final step involves hydroxylation to introduce the hydroxy group at the desired position on the benzoic acid ring.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

    Enzyme Inhibition: It can bind to the active sites of enzymes, blocking their activity.

    Signal Pathways: It may interfere with cellular signaling pathways, particularly those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.

    5-Aminosalicylic acid: Used in the treatment of inflammatory bowel disease.

    4-Propyl-2,6-diaminopyrimidine: A precursor in the synthesis of the target compound.

Uniqueness: 2-Hydroxy-5-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]benzoic acid is unique due to its combined structural features of both benzoic acid and pyrimidine, which confer distinct chemical reactivity and biological activity not seen in simpler analogs.

Properties

IUPAC Name

2-hydroxy-5-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-2-3-8-7-12(19)17-14(15-8)16-9-4-5-11(18)10(6-9)13(20)21/h4-7,18H,2-3H2,1H3,(H,20,21)(H2,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIZFTALUCBINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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